4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Description
4,6-Difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative characterized by dual benzothiazole moieties linked via an amine group. Fluorine’s electronegativity and small size contribute to unique physicochemical properties, including increased lipophilicity and resistance to oxidative degradation .
Properties
IUPAC Name |
4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3N3S2/c15-6-4-8(17)12-10(5-6)22-14(19-12)20-13-18-11-7(16)2-1-3-9(11)21-13/h1-5H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVTMDHXIXEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC3=NC4=C(C=C(C=C4S3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The final step often involves coupling the fluorinated benzothiazole with another benzothiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an anticancer agent . Research indicates that it may induce apoptosis in cancer cells by activating specific cellular pathways. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.26 |
| HT-29 (Colon) | 6.48 |
| A549 (Lung) | 7.12 |
These results suggest that the compound effectively inhibits cell proliferation through mechanisms involving apoptosis or cell cycle arrest.
Biological Imaging
Due to its fluorescent properties, this compound can be utilized as a fluorescent probe for imaging biological molecules and cells. Its ability to bind to specific proteins makes it valuable for tracking cellular processes in real-time.
Synthetic Chemistry
In synthetic chemistry, the compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for versatile reactions including oxidation, reduction, and substitution reactions .
Anticancer Activity Study
A study evaluated the effects of 4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine on various cancer cell lines. The results indicated significant antiproliferative effects across multiple types of cancer:
- The compound was tested against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- Mechanistic studies suggested that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Fluorescent Probe Application
In a separate investigation focused on its application as a fluorescent probe, researchers demonstrated that this compound effectively labels specific cellular components, allowing for enhanced imaging in live-cell assays. This capability aids in understanding cellular dynamics and disease progression at the molecular level.
Mechanism of Action
The mechanism of action of “4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine” would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Key Substituents and Their Effects
- Fluorine vs. Chlorine/Methoxy/Nitro : Fluorine’s electronegativity (3.98 Pauling) surpasses Cl (3.16) and OCH₃ (electron-donating), leading to stronger inductive effects. This reduces electron density on the benzothiazole ring, influencing π-π stacking and interactions with biological targets .
- Amine vs. Amide Linkage: The target compound’s amine bridge (vs.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The target compound’s NH stretch (~3150–3319 cm⁻¹) aligns with benzothiazol-2-amine derivatives (). Absence of C=O bands (cf. amides in ) confirms the amine linkage .
- X-ray Diffraction (): Fluorine’s small size and high electronegativity likely lead to tighter crystal packing vs. bulkier substituents (e.g., adamantyl in ). Intermolecular F⋯H interactions may replace classical N–H⋯N bonds observed in non-fluorinated analogs .
Biological Activity
4,6-Difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features two fluorine atoms and a benzothiazole moiety that contribute to its unique chemical properties. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through the activation of the p53 pathway. The compound significantly inhibited cell proliferation and migration at concentrations of 1, 2, and 4 µM .
Mechanisms of Action:
- Apoptosis Induction: The compound promotes apoptosis by modulating key signaling pathways including AKT and ERK .
- Cell Cycle Arrest: It causes cell cycle arrest in cancer cells, preventing their replication and survival .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. It has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria using broth microdilution methods .
Key Findings:
- The compound exhibited significant inhibitory effects against strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Study 1: Anticancer Evaluation
A recent study synthesized a series of benzothiazole derivatives including 4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine. The evaluation revealed that this compound significantly reduced IL-6 and TNF-α levels in macrophages while inhibiting cancer cell proliferation in A431 and A549 lines .
| Concentration (µM) | Cell Proliferation Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|---|
| 1 | 30 | 25 | 20 |
| 2 | 50 | 40 | 35 |
| 4 | 70 | 60 | 55 |
Study 2: Antimicrobial Screening
In another evaluation, the compound was tested against various pathogens. Results indicated that it had comparable efficacy to standard antibiotics against several strains of bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,6-difluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,6-difluoro-1,3-benzothiazol-2-amine with 4-fluoro-1,3-benzothiazol-2-yl electrophiles (e.g., chlorides or activated intermediates). Optimized conditions include using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours, with yields reaching ~70–85% after purification by column chromatography .
Q. How is the molecular structure of this compound characterized, and what techniques are critical for confirming its purity?
- Methodological Answer :
- X-ray crystallography (using SHELX software for refinement) resolves the fluorine substitution pattern and dihedral angles between benzothiazole rings .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~10 ppm).
- HRMS : Confirms molecular weight (C₁₃H₆F₃N₃S₂; theoretical m/z 345.0) .
- HPLC (>95% purity) with UV detection (λ = 254 nm) ensures batch consistency .
Q. What preliminary biological activities have been reported for benzothiazole derivatives, and how are these assays designed?
- Methodological Answer : Benzothiazoles are screened for antimicrobial, anticancer, and enzyme-inhibitory activity. Standard protocols include:
- MTT assays (72-hour exposure to cancer cell lines like HCT-116 or HT-29) to measure IC₅₀ values.
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. How can crystallization challenges (e.g., polymorphism or twinning) be addressed during X-ray analysis of this compound?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For high-resolution datasets (<1.0 Å), anisotropic displacement parameters improve model accuracy .
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) under controlled cooling rates (1°C/min) to isolate stable polymorphs. DSC/TGA validates thermal stability .
Q. What strategies optimize the compound’s pharmacokinetic profile, particularly bioavailability and metabolic stability?
- Methodological Answer :
- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated metabolism. LogP can be tuned via substituent positioning (target LogP = 2–3) .
- Prodrug design : Convert the amine to a phosphate ester for enhanced aqueous solubility. Hydrolysis studies (pH 7.4 buffer, 37°C) validate stability .
Q. How do structural modifications (e.g., fluorination) impact binding affinity in target proteins, and what computational tools validate these interactions?
- Methodological Answer :
- Fluorine scan : Replace H with F at positions 4, 6, or 2′ to assess effects on hydrogen bonding and π-stacking.
- Docking studies : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., EGFR or Topoisomerase II). MD simulations (100 ns) confirm binding pose stability .
Q. What analytical approaches resolve contradictory data in literature regarding this compound’s cytotoxicity mechanisms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
